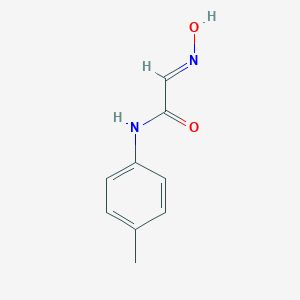
2-Hydroxyimino-N-p-tolyl-acetamide
描述
2-Hydroxyimino-N-p-tolyl-acetamide is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydroxyimino group and a p-tolyl group attached to an acetamide backbone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-N-p-tolyl-acetamide typically involves the reaction of p-toluidine with glyoxylic acid, followed by the addition of hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-Hydroxyimino-N-p-tolyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of this compound .
科学研究应用
2-Hydroxyimino-N-p-tolyl-acetamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Hydroxyimino-N-p-tolyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The hydroxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . Pathways involved in its action include signal transduction and metabolic pathways .
相似化合物的比较
Similar Compounds
2-Hydroxyimino-N-m-tolyl-acetamide: Similar in structure but with a different position of the methyl group on the aromatic ring.
2-Hydroxyimino-N-o-tolyl-acetamide: Another isomer with the methyl group in the ortho position.
Uniqueness
2-Hydroxyimino-N-p-tolyl-acetamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
生物活性
2-Hydroxyimino-N-p-tolyl-acetamide is an acetamide derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydroxylamine functional group attached to a p-tolyl moiety, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . Its structure can be represented as follows:
This compound features a hydroxylamine group, which is essential for its biological activity, particularly in interactions with various biological targets.
The biological activity of this compound primarily stems from its ability to act as a nucleophile due to the electron-rich nitrogen atom in the imino group. This characteristic allows it to participate in nucleophilic addition reactions with electrophiles, such as carbonyl compounds, leading to various biochemical interactions.
Anticonvulsant Activity
Research indicates that this compound exhibits anticonvulsant properties . In animal models, it has shown effectiveness in raising seizure thresholds and protecting against focal seizures. This suggests potential applications in treating epilepsy and other seizure-related disorders.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies demonstrate that it can reduce pro-inflammatory cytokines and oxidative stress markers in models of arthritis, indicating its potential as a therapeutic agent for inflammatory conditions.
Anticancer Potential
This compound has also been investigated for its anticancer activity . It displays cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to inhibit angiogenesis further supports its potential in cancer treatment.
Antitubercular Activity
Another significant area of research is the compound's antitubercular activity . It has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticonvulsant Activity | Demonstrated increased seizure threshold in rodent models; potential use in epilepsy treatment. |
| Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in adjuvant-induced arthritis models; suggests utility in inflammatory diseases. |
| Anticancer Activity | Exhibited cytotoxicity against various cancer cell lines; inhibited angiogenesis, indicating potential for cancer therapy. |
| Antitubercular Activity | Effective against both drug-susceptible and resistant strains of M. tuberculosis; promising for tuberculosis treatment. |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of p-toluidine with hydroxylamine hydrochloride followed by acetic anhydride. This method yields the compound with good purity and yield, facilitating further research into its derivatives and analogs that may enhance its biological activity.
属性
CAS 编号 |
1132-40-7 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
(2Z)-2-hydroxyimino-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-7-2-4-8(5-3-7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |
InChI 键 |
AEWRKRLVPROQRN-POHAHGRESA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C=NO |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)/C=N\O |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C=NO |
Key on ui other cas no. |
1132-40-7 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














